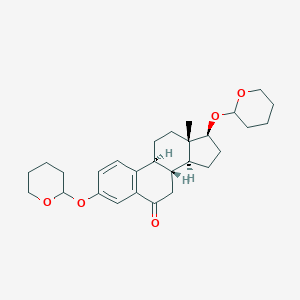

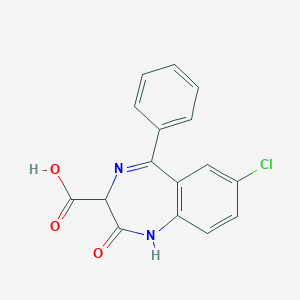

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene

Übersicht

Beschreibung

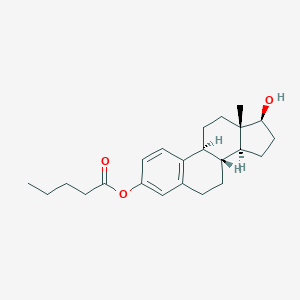

The compound 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a chemically modified derivative of estratriene, which is related to the estrogen steroid hormone structure. The modifications on this molecule are likely to alter its interaction with estrogen receptors and could potentially affect its biological activity, such as its cytotoxicity and receptor binding affinity.

Synthesis Analysis

The synthesis of related estratriene derivatives has been explored in the context of developing potential antitumor agents and radiodiagnostic agents for breast cancer. For instance, diastereoisomers of 3,17 beta-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene have been prepared, which share a similar estratriene core to the compound . Additionally, the synthesis of C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols has been reported, which involves the introduction of an olefin moiety through thermal elimination . These methods provide insight into the possible synthetic routes that could be applied to the synthesis of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene.

Molecular Structure Analysis

The molecular structure of estratriene derivatives is crucial in determining their biological activity. The presence of different functional groups and their stereochemistry can significantly influence the molecule's interaction with biological targets. For example, the diastereoisomers mentioned in the first paper undergo a base-catalyzed Payne rearrangement, which indicates that the molecular structure is susceptible to changes under certain conditions, potentially leading to different biological outcomes .

Chemical Reactions Analysis

The chemical reactivity of estratriene derivatives, such as the base-catalyzed Payne rearrangement, is an important aspect of their analysis. This rearrangement could lead to different isomers with varying biological activities. The cytotoxicity and estrogen-receptor binding studies of these isomers suggest that even minor changes in the molecular structure can result in significant differences in biological potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of estratriene derivatives are influenced by their molecular structure. The introduction of substituents, such as the tetrahydropyranyl group, can affect the molecule's solubility, stability, and overall reactivity. These properties are essential for the compound's potential use as a therapeutic agent or diagnostic tool. For example, the C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols prepared in the second paper could have distinct physical and chemical properties that make them suitable as precursors for radiodiagnostic agents .

Wissenschaftliche Forschungsanwendungen

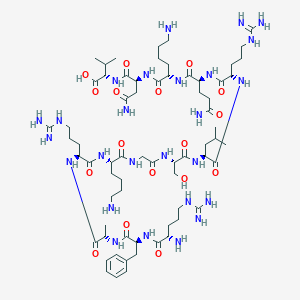

Role in Steroid Hormone Regulation

Research has highlighted the crucial role of enzymes like 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) in the regulation of steroid hormones, such as estrogens and androgens. These enzymes are involved in the catalysis of 17-ketosteroids to 17beta-hydroxysteroids and vice versa, using NAD(P)H or NAD(P)+ as a cofactor. The diverse isoforms of 17beta-HSD are distributed across human tissues, not limited to classic steroidogenic tissues but also found in various peripheral intracrine tissues. This wide distribution underscores a finely tuned regulation mechanism, where each 17beta-HSD isoform exhibits selective substrate affinity, directional activity (reductive or oxidative), and specific tissue distribution. These characteristics are vital for understanding the action mechanisms of the 17beta-HSD family and for the development of targeted therapeutic agents to control the concentration of estrogen and androgen hormones, thereby offering potential treatments for hormone-sensitive pathologies such as breast, ovarian, and prostate cancers, as well as benign prostatic hyperplasia, acne, and hirsutism (Poirier, 2003).

Development of Inhibitors

Significant advancements have been made in the development of inhibitors for 17beta-HSDs, particularly targeting the reductive isoforms to block the formation of hydroxysteroids that stimulate estrogen-sensitive and androgen-sensitive pathologies. These inhibitors serve not only as potential anti-cancer agents but also as tools for elucidating the biological roles of these enzymes in various systems. Research has yielded novel inhibitors published between 2003 and 2006, highlighting the growing interest and need for comprehensive reviews in this biomedical research area (Poirier, 2009).

Safety And Hazards

Without specific studies or safety data sheets, it’s difficult to provide a comprehensive analysis of the safety and potential hazards associated with this compound.

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its potential applications and effects. Unfortunately, without more specific information, it’s difficult to predict what these might be.

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVFNUBGWDFYRL-XIOQBIFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471275 | |

| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |

CAS RN |

53573-82-3 | |

| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)